molecular formula C19H21Cl3N2O2 B2800691 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride CAS No. 313641-65-5

1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride

Cat. No.: B2800691
CAS No.: 313641-65-5
M. Wt: 415.74
InChI Key: YUTUJSQWYHGMKA-UHFFFAOYSA-N
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Description

1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety and a dichlorophenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-benzylpiperazine with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Studied for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the dichlorophenoxy group could influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanol
  • 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)propane
  • 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)butane

Comparison: Compared to these similar compounds, 1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone Hydrochloride is unique due to its specific ethanone linkage, which may confer distinct chemical and biological properties. This uniqueness can be attributed to differences in molecular interactions, stability, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2.ClH/c20-16-6-7-18(17(21)12-16)25-14-19(24)23-10-8-22(9-11-23)13-15-4-2-1-3-5-15;/h1-7,12H,8-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUJSQWYHGMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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